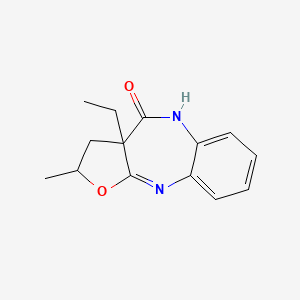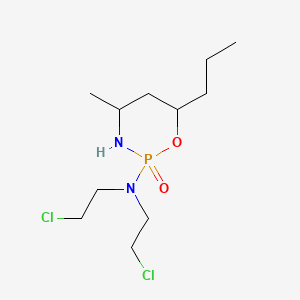
Tetrahydro-2-(bis(2-chloroethyl)amino)-4-methyl-6-propyl-2H-1,3,2-oxazaphosphorine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-hydroxypropylamine to produce cyclophosphamide .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert cyclophosphamide into less active or inactive forms.
Substitution: Substitution reactions can occur at the chloroethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Reduction: Reducing agents such as glutathione can reduce cyclophosphamide.
Substitution: Nucleophiles such as water or amines can participate in substitution reactions.
Major Products Formed
4-Hydroxycyclophosphamide: An active metabolite with therapeutic effects.
Aldophosphamide: Another active metabolite that can further decompose into phosphoramide mustard and acrolein.
科学的研究の応用
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA cross-linking and repair mechanisms.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Widely used in chemotherapy for treating cancers such as lymphoma, leukemia, and breast cancer.
作用機序
Cyclophosphamide exerts its effects by cross-linking DNA strands, which inhibits DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
類似化合物との比較
Cyclophosphamide is unique among nitrogen mustard derivatives due to its relatively low toxicity and high efficacy. Similar compounds include:
Ifosfamide: Another nitrogen mustard derivative with similar mechanisms but different pharmacokinetics.
Chlorambucil: A less potent nitrogen mustard used in the treatment of chronic lymphocytic leukemia.
Melphalan: Used primarily in the treatment of multiple myeloma.
Cyclophosphamide stands out due to its broad spectrum of activity and its ability to be used in combination with other chemotherapeutic agents.
特性
CAS番号 |
78220-02-7 |
|---|---|
分子式 |
C11H23Cl2N2O2P |
分子量 |
317.19 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-methyl-2-oxo-6-propyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C11H23Cl2N2O2P/c1-3-4-11-9-10(2)14-18(16,17-11)15(7-5-12)8-6-13/h10-11H,3-9H2,1-2H3,(H,14,16) |
InChIキー |
ZTPMQUASYVSDPO-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC(NP(=O)(O1)N(CCCl)CCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)

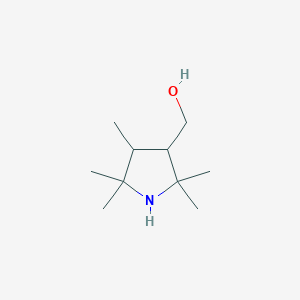
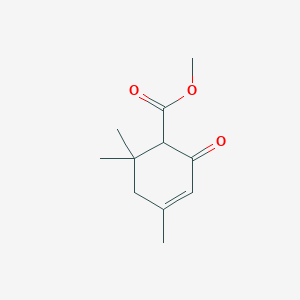

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

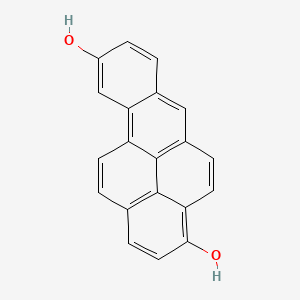
![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
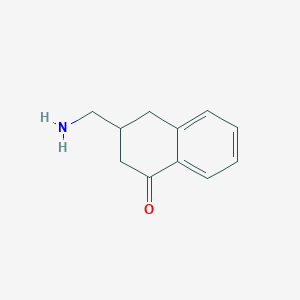
![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
